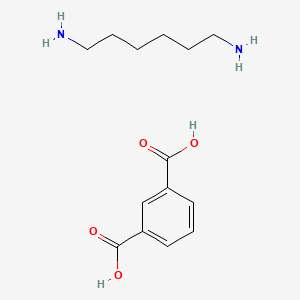

benzene-1,3-dicarboxylic acid;hexane-1,6-diamine

Description

Properties

CAS No. |

25722-07-0 |

|---|---|

Molecular Formula |

C14H22N2O4 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

benzene-1,3-dicarboxylic acid;hexane-1,6-diamine |

InChI |

InChI=1S/C8H6O4.C6H16N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-8H2 |

InChI Key |

FITNAOAKVDEJHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCN)CCN |

Related CAS |

25722-07-0 13534-28-6 |

Origin of Product |

United States |

Preparation Methods

Condensation Polymerization

The primary preparation method is a condensation reaction between the carboxylic acid groups of benzene-1,3-dicarboxylic acid and the amine groups of hexane-1,6-diamine, producing polyamides and water as a byproduct:

$$

\text{C}8\text{H}6\text{O}4 + \text{C}6\text{H}{16}\text{N}2 \rightarrow \text{Polyamide} + \text{H}_2\text{O}

$$

- Reaction conditions : Typically conducted at elevated temperatures (150–200°C) to drive off water and shift equilibrium toward polymer formation.

- Catalysts : Acidic or basic catalysts may be used to facilitate amide bond formation.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to dissolve reactants and control reaction kinetics.

- Industrial scale : Large-scale polymerization reactors with controlled temperature and pressure are used to produce polyamide fibers or films.

Industrial Synthesis of Hexane-1,6-diamine

Hexane-1,6-diamine itself is industrially prepared by hydrogenation of adiponitrile:

- Reaction :

$$

\text{NC-(CH}2)4\text{-CN} + 4 \text{H}2 \rightarrow \text{H}2\text{N-(CH}2)6\text{-NH}_2

$$ - Catalysts : Cobalt- or iron-based catalysts, or Raney nickel in alternative processes.

- Conditions : High temperature and pressure, sometimes with ammonia or hexamethylenediamine as solvent.

- Side products : Minor formation of 1,2-diaminocyclohexane and other amines.

Alternative Preparation via Ester Intermediates

A patented method involves reacting hexane-1,6-diamine with alkylene carbonates (e.g., propylene carbonate) to form hexamethylene diamine dicarboxylic acid dihydroxy esters, which can be purified and further processed:

- Reaction conditions : 65–100°C, molar ratio of hexanediamine to alkylene carbonate 1:2 to 1:2.5, reaction time 1–6 hours.

- Purification : Washing with deionized water at controlled temperatures, crystallization, and aging.

- This method provides a route to functionalized intermediates useful for further polymer synthesis.

Reaction Analysis and Mechanism

- The reaction proceeds via nucleophilic acyl substitution , where the amine nitrogen attacks the carbonyl carbon of the carboxylic acid, releasing water and forming an amide bond.

- The polymerization is step-growth, with molecular weight increasing as the reaction proceeds.

- Spectroscopic techniques such as FTIR (amide I band ~1650 cm⁻¹) and NMR confirm the formation of amide bonds and the disappearance of free amine and carboxyl groups.

- Gel permeation chromatography (GPC) is used to monitor molecular weight distribution.

Data Table: Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 150–200°C | To drive condensation and remove water |

| Reaction time | Several hours (varies by scale) | Longer times favor higher molecular weight |

| Catalyst | Acidic (e.g., H₂SO₄) or basic | Facilitates amide bond formation |

| Solvent | DMF, DMSO, or water | Solubility and reaction control |

| Molar ratio (acid:amine) | 1:1 | Stoichiometric for polyamide formation |

| Pressure | Atmospheric to elevated | Elevated pressure may be used industrially |

| Purification | Washing, crystallization | Removes unreacted monomers and byproducts |

Research Findings on Preparation Impact

- Mechanical properties : Reaction conditions such as temperature and catalyst type influence tensile strength and elasticity of the resulting polyamide.

- Thermal stability : Thermogravimetric analysis (TGA) shows high degradation temperatures, indicating robust thermal properties.

- Environmental considerations : Recent research focuses on sustainable synthesis routes, including enzymatic catalysis and renewable feedstocks to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine undergoes several types of chemical reactions, including:

Condensation Reactions: Formation of polyamides through the reaction of carboxylic acid groups with amine groups.

Hydrolysis: Breakdown of the polyamide into its monomeric components in the presence of water and acid or base catalysts.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in industrial applications.

Common Reagents and Conditions

Catalysts: Common catalysts include acids or bases that facilitate the condensation reaction.

Solvents: Organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and control the reaction environment.

Temperature and Pressure: High temperatures and pressures are typically employed to drive the reaction to completion.

Major Products

The primary product of the condensation reaction between benzene-1,3-dicarboxylic acid and hexane-1,6-diamine is a polyamide, which can be further processed into fibers, films, or other materials.

Scientific Research Applications

Industrial Applications

1. Production of Polyamides:

- Nylon 6,6 : The primary application of benzene-1,3-dicarboxylic acid; hexane-1,6-diamine is in the production of Nylon 6,6. This material is widely used in textiles, automotive parts, and engineering applications due to its high strength and durability.

- Engineering Plastics : The compound is also utilized to create engineering plastics that can replace traditional metal materials in various applications.

2. Biomedical Applications:

- Benzene-1,3-dicarboxylic acid; hexane-1,6-diamine is being studied for potential use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.

3. Coatings and Adhesives:

- The polyamides derived from this compound are used in coatings and adhesives due to their excellent adhesion properties and resistance to chemicals.

Case Study: Polyamide Synthesis

A study conducted on the synthesis of polyamides from benzene-1,3-dicarboxylic acid; hexane-1,6-diamine demonstrated that varying the reaction conditions can significantly impact the properties of the resulting polymer. The research highlighted:

- Mechanical Properties : The tensile strength and elasticity of the synthesized polyamide were evaluated under different processing conditions.

- Thermal Stability : The thermal degradation temperatures were assessed using thermogravimetric analysis (TGA), indicating high stability at elevated temperatures.

The production processes involving benzene-1,3-dicarboxylic acid; hexane-1,6-diamine have been scrutinized for their environmental impact. Recent advancements focus on sustainable methods for synthesizing these compounds from renewable resources. For instance:

Mechanism of Action

The mechanism of action of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine involves the formation of amide bonds between the carboxylic acid groups of benzene-1,3-dicarboxylic acid and the amine groups of hexane-1,6-diamine. This reaction results in the formation of a polyamide, which exhibits unique mechanical and chemical properties due to the presence of hydrogen bonding and other intermolecular interactions.

Comparison with Similar Compounds

Research Findings and Data

Alkaline Stability of Aromatic Diacid Systems

Benzene-1,3-dicarboxylic acid-based polymers exhibit superior alkaline stability compared to aliphatic counterparts due to aromatic resonance stabilization. For instance:

Biological Activity

Benzene-1,3-dicarboxylic acid; hexane-1,6-diamine, commonly known as isophthalic acid-hexamethylenediamine (IHD), is a compound that plays a significant role in the synthesis of polyamides, particularly Nylon 6,6. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₂N₂O₄

- Molecular Weight : 282.3355 g/mol

- CAS Number : 25722-07-0

- Boiling Point : 412.3°C

- Flash Point : 217.3°C

The compound consists of two functional groups: carboxylic acids from benzene-1,3-dicarboxylic acid and amine groups from hexane-1,6-diamine. This structural configuration allows it to form polyamide chains through condensation reactions.

The primary biological activity of benzene-1,3-dicarboxylic acid; hexane-1,6-diamine arises from its ability to form amide bonds through condensation reactions between its carboxylic acid and amine groups. This reaction results in the formation of polyamides, which exhibit unique mechanical properties due to hydrogen bonding and other intermolecular interactions .

1. Biomedical Applications

Benzene-1,3-dicarboxylic acid; hexane-1,6-diamine has been investigated for its potential use in:

- Drug Delivery Systems : Its polymeric nature allows for the encapsulation of drugs for controlled release.

- Tissue Engineering : The biocompatibility of polyamides makes them suitable for scaffolding in tissue regeneration .

2. Industrial Applications

The compound is primarily used in the production of Nylon 6,6, which is widely utilized in:

- Textiles : High-strength fibers for clothing and upholstery.

- Automotive Parts : Components requiring durability and resistance to heat and chemicals.

Research Findings

Several studies have explored the biological activity and applications of benzene-1,3-dicarboxylic acid; hexane-1,6-diamine:

Case Study: Polyamide Synthesis

A study demonstrated the synthesis of polyamides from benzene-1,3-dicarboxylic acid; hexane-1,6-diamine under various conditions. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to other polyamides .

Cytotoxicity Studies

Research has shown that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| IHD Derivative A | MCF-7 (Breast Cancer) | 9 |

| IHD Derivative B | HT-29 (Colon Cancer) | 17 |

These findings indicate potential applications in cancer therapy through targeted drug delivery systems utilizing the polymer's properties .

Comparative Analysis with Similar Compounds

Benzene-1,3-dicarboxylic acid; hexane-1,6-diamine can be compared with other dicarboxylic acids and diamines:

| Compound | Application Area | Unique Features |

|---|---|---|

| Phthalic Acid | Plasticizers | Used in resins and coatings |

| Terephthalic Acid | PET Production | High thermal stability |

| Adipic Acid | Nylon Production | Key ingredient for Nylon 6 |

The unique combination of isophthalic acid with hexamethylenediamine results in distinct mechanical properties that are advantageous for specific industrial applications .

Q & A

Q. What are the common synthetic routes for producing polyamide materials using benzene-1,3-dicarboxylic acid and hexane-1,6-diamine?

- Methodological Answer : Polyamides are synthesized via condensation polymerization. Hexane-1,6-diamine (a diamine) reacts with benzene-1,3-dicarboxylic acid (a diacid) through a nucleophilic acyl substitution mechanism. Typical conditions include:

- Solvent : Water or polar aprotic solvents (e.g., DMF) under reflux.

- Temperature : 150–200°C to drive off water and shift equilibrium toward polymer formation.

- Catalysts : Acid catalysts (e.g., H₂SO₄) or enzyme-mediated systems for green synthesis.

Structural confirmation requires FTIR (amide I band at ~1650 cm⁻¹) and NMR (disappearance of -NH₂ and -COOH peaks). Reaction kinetics can be monitored via gel permeation chromatography (GPC) to determine molecular weight distribution .

Q. How can spectroscopic techniques confirm the structure of coordination polymers formed by benzene-1,3-dicarboxylic acid and hexane-1,6-diamine?

- Methodological Answer : Coordination polymers are characterized using:

- FTIR : Carboxylate symmetric/asymmetric stretching (~1400 cm⁻¹ and ~1600 cm⁻¹) confirms deprotonation of the dicarboxylic acid.

- NMR : ¹³C NMR detects coordination-induced shifts in aromatic carbons (e.g., benzene-1,3-dicarboxylic acid carbons shift upfield upon metal binding).

- X-ray crystallography : Resolves bond lengths (e.g., Cd–O bonds in cadmium coordination polymers average 2.3–2.5 Å) and angles (e.g., O–Cd–O ~90° in octahedral geometries). SHELXL refinement is critical for modeling disorder in flexible ligands .

Advanced Research Questions

Q. What strategies enhance the porosity and stability of metal-organic frameworks (MOFs) using benzene-1,3-dicarboxylic acid?

- Methodological Answer : MOF design relies on selecting secondary building units (SBUs) and linkers:

- SBUs : Zn₄O clusters or Cd₂ nodes form rigid frameworks with benzene-1,3-dicarboxylic acid.

- Linker functionalization : Introduce tert-butyl groups (e.g., 5-tert-butylbenzene-1,3-dicarboxylic acid) to improve hydrophobicity and alkaline stability.

- Activation protocols : Supercritical CO₂ drying preserves pore structure by avoiding capillary forces.

Porosity is quantified via N₂ adsorption at 77 K (BET surface areas >1000 m²/g reported for robust MOFs). Stability under humid or acidic conditions is tested via PXRD post-exposure .

Q. How do alkaline conditions affect arylene-linked polymers derived from benzene-1,3-dicarboxylic acid, and what methods assess degradation?

- Methodological Answer : Alkaline stability is tested by immersing polymers in KOH/NaOH solutions (1–5 M, 60–80°C). Degradation mechanisms include:

- Ester hydrolysis : Monitored via FTIR loss of ester C=O (~1740 cm⁻¹) and NMR appearance of carboxylic acid protons.

- Chain scission : Gel permeation chromatography (GPC) reveals reduced molecular weight.

- Mass loss : Thermogravimetric analysis (TGA) post-degradation quantifies residual polymer.

Contradictions in data (e.g., unexpected stability) may arise from crystallinity differences, requiring WAXS to correlate stability with structural order .

Q. How does isomerism in benzenedicarboxylic acids (1,3 vs. 1,4) influence coordination polymer topology?

- Methodological Answer : Isomers dictate ligand geometry and metal coordination modes:

- Benzene-1,3-dicarboxylic acid : Forms 2D networks due to meta-substitution (e.g., helical Cd polymers with interpenetrated structures).

- Benzene-1,4-dicarboxylic acid : Creates linear linkers for 3D frameworks (e.g., MIL-53 analogs with breathing behavior).

Topological analysis uses software like TOPOS to assign network symbols (e.g., pcu for primitive cubic). Property differences include pore size (1,3-isomers yield smaller pores) and gas adsorption selectivity (1,4-isomers favor CO₂ over CH₄) .

Q. How can crystallographic refinement resolve disorder in benzene-1,3-dicarboxylic acid-containing complexes?

- Methodological Answer : SHELXL refinement addresses challenges:

- Disordered solvent molecules : Use PART and SUMP instructions to model partial occupancy.

- Flexible ligands : Apply restraints (e.g., DFIX for bond lengths in hexane-1,6-diamine chains).

- Twinned crystals : Apply TWIN commands and HKLF5 data format.

Validation tools (e.g., PLATON) check for missed symmetry. Example: A cadmium complex with benzene-1,3-dicarboxylic acid showed R-factor improvement from 0.12 to 0.08 after refining disordered solvent sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.